molecular formula C18H19F3N2O4S B2759944 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1396749-00-0

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2759944
CAS No.: 1396749-00-0
M. Wt: 416.42
InChI Key: BLWPTIJVMJJKCC-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19F3N2O4S and its molecular weight is 416.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Cascade Reactions : The compound is part of a family of benzenesulfonamides obtained through gold(I)-catalyzed cascade reactions, enriching the chemistry of gold carbenoids with group migration capabilities (Wang et al., 2014).
  • Three-Component Domino Reactions : It has been involved in efficient three-component reactions for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing excellent functional group tolerance and efficiency (Cui et al., 2018).

Biological Applications

  • Inhibition of Carbonic Anhydrase Isozymes : Compounds structurally related to N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide have shown potent inhibition against human carbonic anhydrase isozymes, which are relevant for various diseases including cancer, glaucoma, and obesity. Such inhibitors could serve as a basis for developing new therapeutic agents (Alafeefy et al., 2015).
  • Antimicrobial Activity : Novel derivatives incorporating the piperidine nucleus have displayed significant antimicrobial activity, suggesting potential for drug development in combating microbial infections (Desai et al., 2016).

Molecular Design

  • Crystal Structure Analysis : Studies on isomorphous benzenesulfonamide crystal structures determined by intermolecular interactions have contributed to the understanding of molecular packing, influencing the design of compounds with desired physical and chemical properties (Bats et al., 2001).

Enzyme Inhibition for Disease Management

  • Selective Enzyme Inhibition : Research into sulfonamides incorporating triazine moieties, akin to the compound , has yielded potent and selective inhibitors for carbonic anhydrase IX, a target for anticancer therapy. This highlights the compound's relevance in designing inhibitors that can selectively target tumor-associated enzymes without affecting the ubiquitous isoforms (Lolak et al., 2019).

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4S/c19-18(20,21)15-2-1-3-16(10-15)28(25,26)22-11-13-4-7-23(8-5-13)17(24)14-6-9-27-12-14/h1-3,6,9-10,12-13,22H,4-5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWPTIJVMJJKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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